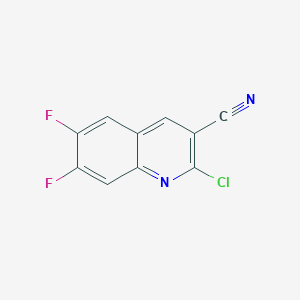

2-Chloro-6,7-difluoroquinoline-3-carbonitrile

Description

The exact mass of the compound 3-Quinolinecarbonitrile, 2-chloro-6,7-difluoro- is 223.9952821 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-difluoroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF2N2/c11-10-6(4-14)1-5-2-7(12)8(13)3-9(5)15-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYKKVMZRDKDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC(=C1C#N)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252774 | |

| Record name | 2-Chloro-6,7-difluoro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475106-44-6 | |

| Record name | 2-Chloro-6,7-difluoro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475106-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6,7-difluoro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6,7 Difluoroquinoline 3 Carbonitrile

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule is critically dependent on the preparation of key precursors and the strategic introduction of its characteristic functional groups. This involves the synthesis of fluorinated anilines and the carefully planned incorporation of the chloro and carbonitrile moieties onto the quinoline (B57606) framework.

Synthesis of Fluorinated Anilines and Related Starting Materials

The primary starting material for the quinoline ring system is a appropriately fluorinated aniline (B41778). For 2-Chloro-6,7-difluoroquinoline-3-carbonitrile, the key precursor is 3,4-difluoroaniline (B56902). The synthesis of this precursor can be achieved through various methods, often starting from more readily available fluorinated or non-fluorinated benzene (B151609) derivatives.

One common approach involves the nitration of 1,2-difluorobenzene, followed by the reduction of the resulting 3,4-difluoronitrobenzene (B149031) to yield 3,4-difluoroaniline.

| Step | Reactant | Reagents | Product | Notes |

| 1 | 1,2-Difluorobenzene | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 3,4-Difluoronitrobenzene | Electrophilic aromatic substitution. |

| 2 | 3,4-Difluoronitrobenzene | Reducing agent (e.g., H₂/Pd-C, Sn/HCl) | 3,4-Difluoroaniline | Reduction of the nitro group to an amine. |

An alternative route to 3,4-difluoroaniline involves the decarboxylation of 4,5-difluoroanthranilic acid. researchgate.net This method provides another pathway to obtain the crucial aniline precursor.

Introduction of the Chloro Substituent onto Quinoline Precursors

The introduction of the chloro substituent at the 2-position of the quinoline ring is a critical step. One of the most effective methods for this transformation is the Vilsmeier-Haack reaction. niscpr.res.inchemijournal.comrsc.orgresearchgate.net This reaction, when applied to N-arylacetamides, can directly yield 2-chloro-3-formylquinolines in a single step. The N-arylacetamide, in this case, would be derived from 3,4-difluoroaniline.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as both a cyclizing and chlorinating agent. niscpr.res.inchemijournal.com

Another strategy involves the chlorination of a pre-formed quinolone (or quinolin-4-one) intermediate. For instance, a 6,7-difluoro-4-hydroxyquinoline derivative can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chloro groups. nih.govresearchgate.net This can sometimes lead to the formation of a 2,4-dichloro intermediate, which can then be selectively functionalized. researchgate.net

| Method | Precursor | Reagents | Product | Key Features |

| Vilsmeier-Haack Reaction | N-(3,4-difluorophenyl)acetamide | POCl₃, DMF | 2-Chloro-6,7-difluoro-3-formylquinoline | Direct formation of the 2-chloro-3-formylquinoline core. |

| Chlorination of Quinolone | 6,7-Difluoro-4-hydroxyquinoline derivative | POCl₃ or SOCl₂ | 2,4-Dichloro-6,7-difluoroquinoline derivative | Requires a pre-formed quinolone ring. |

Strategies for Forming the 3-Carbonitrile Moiety

The 3-carbonitrile group can be introduced through several synthetic routes. A direct approach involves the use of a three-carbon building block that already contains a cyano group during the quinoline ring formation. A common reagent for this purpose is ethyl (ethoxymethylene)cyanoacetate (EMCA). rsc.org When reacted with an aniline, such as 3,4-difluoroaniline, EMCA can lead to the formation of a 4-hydroxyquinoline-3-carbonitrile (B1351834) scaffold after cyclization.

Alternatively, if a 3-formylquinoline is synthesized, for instance via the Vilsmeier-Haack reaction, the aldehyde functionality can be converted into a nitrile. This transformation can be achieved using various reagents, including hydroxylamine (B1172632) followed by dehydration, or more directly with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of ammonia. semanticscholar.org

| Strategy | Precursor/Reagent | Resulting Moiety | Notes |

| Direct Incorporation | Ethyl (ethoxymethylene)cyanoacetate | 3-Carbonitrile | The cyano group is part of the cyclization component. |

| Conversion from Formyl Group | 3-Formylquinoline | 3-Carbonitrile | Requires a subsequent conversion step after ring formation. |

Quinoline Ring Cyclization and Annulation Approaches

The formation of the quinoline ring is the cornerstone of the synthesis. Various named reactions and modifications thereof are employed to construct this bicyclic system from acyclic precursors.

Modified Skraup and Related Quinoline Synthesis Methodologies

While the classic Skraup synthesis involves harsh conditions, modified procedures are often employed for the synthesis of functionalized quinolines. pharmaffiliates.com These methods typically involve the reaction of an aniline with a three-carbon component that forms the pyridine (B92270) part of the quinoline ring. For the synthesis of this compound, a Gould-Jacobs-type reaction is more directly applicable. This involves the reaction of 3,4-difluoroaniline with a malonic acid derivative like ethyl (ethoxymethylene)cyanoacetate, leading to an intermediate that cyclizes upon heating, often in a high-boiling solvent like diphenyl ether. rsc.org

Condensation and Cyclization Reactions to Form the Dihydroquinoline Intermediate

The initial step in many quinoline syntheses is the condensation of an aniline with a suitable three-carbon component to form an open-chain intermediate. rsc.org For example, the reaction of 3,4-difluoroaniline with ethyl (ethoxymethylene)cyanoacetate first forms an enamine intermediate.

This intermediate then undergoes a thermal cyclization, which proceeds through an intramolecular electrophilic attack on the aniline ring to form a dihydroquinoline intermediate. This intermediate subsequently aromatizes to the quinoline system. The high temperatures required for this cyclization often necessitate the use of high-boiling solvents.

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | 3,4-Difluoroaniline + Ethyl (ethoxymethylene)cyanoacetate | Enamine intermediate | Condensation |

| 2 | Enamine intermediate | 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile | Thermal Cyclization |

| 3 | 6,7-Difluoro-4-hydroxyquinoline-3-carbonitrile | 2,4-Dichloro-6,7-difluoroquinoline-3-carbonitrile | Chlorination |

| 4 | 2,4-Dichloro-6,7-difluoroquinoline-3-carbonitrile | This compound | Selective Reduction/Functionalization |

An alternative and more direct route involves the Vilsmeier-Haack reaction on N-(3,4-difluorophenyl)acetamide to directly afford 2-chloro-6,7-difluoro-3-formylquinoline, which can then be converted to the target compound by transformation of the formyl group to a nitrile.

Transition Metal-Catalyzed Cyclization Approaches

The construction of the quinoline core of this compound can be envisioned through several transition metal-catalyzed cyclization strategies. These methods offer advantages in terms of efficiency, regioselectivity, and functional group tolerance. While direct synthesis of the target molecule is not extensively reported, analogous reactions provide a strong basis for its preparation.

Rhodium-Catalyzed Annulation: Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes represents a powerful tool for quinoline synthesis. beilstein-journals.orgacs.org This approach involves a chelation-assisted C-H activation of a suitably substituted pyridine derivative, followed by coupling with two alkyne molecules. For the synthesis of this compound, a plausible route would involve the reaction of a substituted aniline with an appropriate alkyne. For instance, a rhodium-catalyzed [4+2] annulation between an N-arylmethanimine and vinylene carbonate has been demonstrated for the synthesis of C3,C4-nonsubstituted quinolines. acs.org Adapting this methodology to a difluoroaniline precursor and a suitable three-carbon synthon could lead to the desired quinoline framework.

Palladium-Catalyzed Cyclization: Palladium catalysts are widely employed in the synthesis of heterocyclic compounds. The palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes provides a direct route to 2,3-disubstituted quinolines. nih.govrsc.orgacs.org This transformation is believed to proceed through intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond. By starting with a 3,4-difluoro-2-vinylaniline and a suitable cyano-containing alkyne, this method could be adapted for the synthesis of the target molecule. Another palladium-catalyzed approach involves the oxidative cyclization of aryl allyl alcohols and anilines. nih.gov

Copper-Catalyzed A3 Coupling: The copper-catalyzed three-component coupling of an aldehyde, an amine, and an alkyne (A3 coupling) is a versatile method for the synthesis of various nitrogen-containing heterocycles, including quinolines. researchgate.netharvard.edunih.gov This one-pot reaction offers high atom economy and operational simplicity. The synthesis of 2,4-disubstituted quinolines has been achieved using this methodology. researchgate.net A variation of this, the triazole-gold (TAAu) catalyzed A3 reaction, has also been developed for the synthesis of 2,4-disubstituted quinoline derivatives. uwindsor.ca

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Rhodium(III) | N-arylmethanimine | Vinylene Carbonate | C3,C4-nonsubstituted quinolines | acs.org |

| Palladium(II) | o-alkenylaniline | Alkyne | 2,3-disubstituted quinolines | nih.govrsc.org |

| Copper(I) | Aldehyde, Amine | Alkyne | 2,4-disubstituted quinolines | researchgate.netharvard.edu |

Post-Cyclization Functional Group Transformations on the Quinoline Core

Once the this compound core is assembled, further modifications can be introduced through various functional group transformations. These reactions allow for the diversification of the molecule and the introduction of desired pharmacophores or reactive handles.

Nucleophilic Aromatic Substitution at the C-2 Position

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov This allows for the displacement of the chloride by a variety of nucleophiles, providing a versatile handle for further functionalization.

Amination: The reaction of 2-chloroquinolines with amines is a common method to introduce amino substituents at the C-2 position. For instance, 2-chloroquinoxaline, a related heterocyclic system, readily undergoes nucleophilic substitution with anilines in ethanol. rsc.org Similarly, the reaction of 2-chloroquinolines with piperidine (B6355638) has been studied, highlighting the effect of solvent on the reaction kinetics. acs.org

Alkoxylation and Thiolation: Alkoxides and thiolates can also displace the C-2 chlorine. The reactivity of 2-chloroquinoline (B121035) towards methoxide (B1231860) ions is notably high. nih.gov

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Anilines, Piperidine | 2-Aminoquinolines | acs.orgrsc.org |

| Alkoxide | Sodium Methoxide | 2-Alkoxyquinolines | nih.gov |

| Thiolate | Sodium Thiophenoxide | 2-Thioquinolines | N/A |

Interconversion of C-3 Substituents (e.g., from carboxylate or carbaldehyde precursors)

The carbonitrile group at the C-3 position can be introduced through the conversion of other functional groups, such as a carbaldehyde or a carboxylate. This provides flexibility in the synthetic design, as these precursors may be more readily accessible.

A common route involves the conversion of a 2-chloro-3-formylquinoline to the corresponding carbonitrile. This transformation can be achieved by first forming the aldoxime by reaction with hydroxylamine hydrochloride, followed by dehydration. researchgate.net Solvent-free methods for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride have been developed, offering an environmentally friendly alternative. nih.gov Another approach utilizes O-phenylhydroxylamine hydrochloride in an aqueous medium. springernature.com

The conversion of carboxylic acids to nitriles is also a well-established transformation in organic synthesis, often proceeding through the corresponding amide followed by dehydration.

| Precursor | Reagents | Product | References |

| Aldehyde | Hydroxylamine hydrochloride, then dehydration | Nitrile | researchgate.netnih.gov |

| Aldehyde | O-phenylhydroxylamine hydrochloride | Nitrile | springernature.com |

| Carboxylic Acid | 1. SOCl₂ 2. NH₃ 3. Dehydrating agent (e.g., P₂O₅) | Nitrile | N/A |

Selective Halogen Manipulation on the Quinoline Ring

The presence of three halogen atoms (one chlorine and two fluorine) on the quinoline ring presents both opportunities and challenges for selective functionalization. The differential reactivity of C-Cl and C-F bonds allows for selective transformations under specific conditions.

C-H Halogenation: Direct C-H halogenation of the quinoline ring can be achieved using various methods. Copper-catalyzed C-H chlorination has been reported for quinolines. beilstein-journals.org Metal-free, regioselective C-5 halogenation of 8-substituted quinolines can be accomplished using N-halosuccinimides. rsc.orgmdpi.com

Selective C-F Bond Activation: While C-F bonds are generally strong, their selective activation and functionalization are areas of active research. researchgate.netwikipedia.orgorganic-chemistry.org In the context of fluoroquinolones, defluorination has been observed under certain conditions, such as advanced oxidation processes, and is influenced by the molecular structure. baranlab.orgorganic-chemistry.org Enzymatic defluorination of some organofluorine compounds has also been demonstrated. acs.org

Directed Ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). harvard.eduhyphadiscovery.comresearchgate.netnih.gov For a difluoroaniline precursor, a suitable DMG could direct lithiation to a specific ortho position, allowing for the introduction of other functional groups prior to or after cyclization.

Due to the complexity and the often-competing nature of reactions involving multiple halogen substituents, the selective manipulation of the chloro and fluoro groups on this compound would require careful optimization of reaction conditions.

Environmentally Conscious Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. nih.gov Several strategies can be employed to make the synthesis of this compound more environmentally benign.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. organic-chemistry.orgnih.gov The synthesis of 2-chloroquinoline-3-carboxaldehydes from acetanilides using the Vilsmeier-Haack reagent has been efficiently carried out under microwave irradiation. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. baranlab.org The synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) and ketones has been successfully performed under solvent-free conditions using cesium iodide. baranlab.org

Use of Greener Catalysts and Reagents: The development of reusable and non-toxic catalysts is a key aspect of green chemistry. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been used as a metal-free heterogeneous catalyst for quinoline synthesis. The use of molecular oxygen as a green oxidant in palladium-catalyzed quinoline synthesis is another example. acs.org

| Green Chemistry Approach | Application in Quinoline Synthesis | Advantages | References |

| Microwave Irradiation | Synthesis of 2-chloroquinoline-3-carboxaldehydes | Faster reaction times, higher yields | nih.gov |

| Solvent-Free Conditions | Friedländer annulation, reaction of 2-aminoaryl ketones with dicarbonyl compounds | Reduced waste, simplified workup | wikipedia.orgbaranlab.org |

| Green Catalysts | Brønsted acid functionalized g-C₃N₄, Copper(II) catalysts | Reusability, lower toxicity, metal-free options |

Chemical Reactivity and Derivatization of 2 Chloro 6,7 Difluoroquinoline 3 Carbonitrile

Reactions Involving the Chlorine Atom at C-2

The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards displacement due to the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group at C-3. This inherent reactivity allows for a range of derivatization strategies.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., amines, thiols)

The C-2 chlorine atom readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles. This is a common and powerful method for introducing diverse functional groups at this position. While specific studies on 2-chloro-6,7-difluoroquinoline-3-carbonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from analogous 2-chloroquinoline (B121035) systems.

Reactions with amines, such as primary and secondary aliphatic or aromatic amines, lead to the formation of 2-aminoquinoline (B145021) derivatives. Similarly, reaction with thiols or their corresponding thiolates yields 2-thioether-substituted quinolines. These reactions typically proceed under basic conditions or with heating to facilitate the displacement of the chloride. The general scheme for these substitutions is a cornerstone in the synthesis of various heterocyclic compounds. youtube.com For instance, studies on similarly structured 2,4-dichloroquinazolines demonstrate that substitution with various anilines occurs regioselectively at the more activated C-4 position, but subsequent reactions at C-2 are also feasible, highlighting the susceptibility of chloro-substituted positions on such nitrogen-containing heterocycles to nucleophilic attack. nih.gov

| Nucleophile (Nu-H) | Product Structure | Product Class | Typical Conditions |

| R-NH2 (Amine) | 2-Aminoquinoline | Heat, Base (e.g., K2CO3), Solvent (e.g., DMF, Isopropanol) | |

| R-SH (Thiol) | 2-Thioetherquinoline | Base (e.g., NaH), Solvent (e.g., THF) |

Table 1: Representative Nucleophilic Substitution Reactions at C-2.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a fundamental tool for C-C and C-heteroatom bond formation, and the C-2 chlorine of the quinoline scaffold is an excellent handle for such transformations. nih.gov These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, providing access to a vast array of complex molecules.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form 2-aryl- or 2-heteroarylquinolines. This is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. nih.gov

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the C-2 position.

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines. This reaction typically requires a copper(I) co-catalyst. researchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, serving as an alternative to classical SNAr for coupling with amines.

The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org While specific conditions for this compound would require empirical optimization, established protocols for other chloro-heterocycles provide a strong starting point. masterorganicchemistry.com

| Reaction Name | Coupling Partner | Product Class | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)2 | 2-Aryl/Heteroaryl-quinoline | Pd(PPh3)4 or Pd(OAc)2/Ligand, Base |

| Heck | Alkene | 2-Vinyl-quinoline | Pd(OAc)2, Ligand, Base |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-quinoline | PdCl2(PPh3)2, CuI, Base |

| Buchwald-Hartwig | R-NH2 | 2-Aminoquinoline | Pd Catalyst, Ligand (e.g., BINAP), Base |

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions at C-2.

Transformations of the Carbonitrile Group at C-3

The carbonitrile group at the C-3 position is a versatile functional group that can be converted into several other important functionalities, significantly increasing the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. youtube.comresearchgate.net Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Acid Hydrolysis: this compound + 2 H₂O + H⁺ → 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid + NH₄⁺

Under basic conditions, hydroxide (B78521) ions attack the electrophilic nitrile carbon, again forming an amide intermediate which is then hydrolyzed to a carboxylate salt. youtube.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Base Hydrolysis:

this compound + OH⁻ + H₂O → 2-Chloro-6,7-difluoroquinoline-3-carboxylate + NH₃

Carboxylate + H₃O⁺ → 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid

The resulting carboxylic acid can be further converted to esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

Reduction to Aldehydes or Amines

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) will reduce the nitrile to a primary amine, (2-chloro-6,7-difluoroquinolin-3-yl)methanamine. studymind.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is another effective method for this transformation. commonorganicchemistry.comrsc.org A review on 2-chloroquinoline-3-carbaldehyde (B1585622) chemistry notes the reduction of the nitrile group in 2-chloro-3-cyanoquinoline with LiAlH₄ in THF to yield the corresponding methanamine. chemistrysteps.com

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H). youtube.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. nih.gov The reaction proceeds via an imine-aluminum complex intermediate, which is hydrolyzed during aqueous workup to release the aldehyde, 2-chloro-6,7-difluoroquinoline-3-carbaldehyde. youtube.comnih.gov

| Reagent | Product | Product Class |

| LiAlH₄, then H₂O | (2-Chloro-6,7-difluoroquinolin-3-yl)methanamine | Primary Amine |

| H₂ / Pd, Pt, or Ni | (2-Chloro-6,7-difluoroquinolin-3-yl)methanamine | Primary Amine |

| DIBAL-H, then H₂O | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | Aldehyde |

Table 3: Reduction Products of the C-3 Carbonitrile.

Cycloaddition Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or dienophile in cycloaddition reactions to construct new heterocyclic rings fused to or substituted on the quinoline core. A prominent example is the [3+2] cycloaddition reaction. For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can react with hydrazine (B178648) hydrate (B1144303) in a cycloaddition-type reaction to yield a fused pyrazole (B372694) system, specifically 1H-pyrazolo[3,4-b]quinolin-3-amine. chemistrysteps.com

Another common cycloaddition is the reaction of nitriles with azides, often catalyzed by a metal, to form tetrazoles. While not specifically documented for this substrate, the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) demonstrates the propensity of the quinoline scaffold to undergo cyclization reactions near the C-2 and C-3 positions to form fused tetrazole rings. chemistrysteps.com The nitrile group can also react with 1,3-dipoles like nitrile oxides to form five-membered heterocycles such as oxadiazoles. uchicago.edu These reactions provide powerful synthetic routes to complex, polycyclic aromatic systems.

Reactivity of the Fluorine Atoms at C-6 and C-7

The presence of fluorine atoms on an aromatic ring has a dual electronic effect. Inductively, fluorine is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This effect is a consequence of fluorine's high electronegativity, which pulls electron density away from the aromatic system through the sigma bond framework.

Conversely, fluorine can act as a weak pi-system donor through resonance, where its lone pairs of electrons can be delocalized into the aromatic ring. This resonance effect, however, is generally weaker than the inductive effect. In the case of this compound, the cumulative electron-withdrawing nature of the two fluorine atoms, in conjunction with the chloro and cyano groups, renders the quinoline ring system significantly electron-deficient. This heightened electrophilicity makes the molecule particularly susceptible to nucleophilic aromatic substitution reactions, especially at the positions activated by these electron-withdrawing groups.

While the carbon-fluorine bond is generally strong and less prone to cleavage compared to other carbon-halogen bonds, under specific conditions, the fluorine atoms at C-6 and C-7 can be displaced by potent nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions are a hallmark of highly electron-deficient aromatic systems. In the context of 6,7-difluoroquinoline (B156812) derivatives, these reactions typically proceed with the displacement of one or both fluorine atoms by nucleophiles such as amines, alkoxides, and thiolates. The rate and regioselectivity of these substitutions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the other substituents on the quinoline ring. For instance, the reaction with a nucleophile might preferentially occur at either the C-6 or C-7 position, or a di-substitution could take place, depending on the relative activation of these sites.

Interactive Table: Nucleophilic Aromatic Substitution Reactions on Fluoroquinolines.

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine | Heat, Solvent (e.g., DMF, Ethanol) | 6- or 7-Amino-2-chloroquinoline-3-carbonitrile derivative |

| Alkoxide (e.g., NaOMe) | Heat, Corresponding Alcohol | 6- or 7-Alkoxy-2-chloroquinoline-3-carbonitrile derivative |

Electrophilic Aromatic Substitution on the Quinoline Ring

Due to the strongly deactivating nature of the chloro, cyano, and difluoro substituents, electrophilic aromatic substitution on the quinoline ring of this compound is generally disfavored and requires harsh reaction conditions. The existing electron-withdrawing groups significantly reduce the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.

Should an electrophilic substitution reaction be forced to occur, the directing effects of the present substituents would determine the position of the incoming electrophile. The chloro and fluoro groups are ortho, para-directing deactivators, while the cyano group is a meta-directing deactivator. The nitrogen atom in the quinoline ring also deactivates the pyridine (B92270) ring towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) ring. The interplay of these directing effects would likely lead to a mixture of products, with substitution occurring on the benzene ring at the C-5 or C-8 positions, which are the least deactivated positions. However, obtaining high yields and selectivity in such reactions would be a significant synthetic challenge.

Oxidation and Reduction Pathways of the Quinoline Heterocycle

The oxidation and reduction of the quinoline heterocycle in this compound can lead to a variety of functionalized derivatives.

Oxidation: The electron-deficient nature of the quinoline ring in this compound makes it relatively resistant to oxidation. However, under strong oxidizing conditions, it is possible to oxidize the benzene ring of the quinoline system to a carboxylic acid derivative. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions could potentially lead to the cleavage of the benzene ring and the formation of a pyridine dicarboxylic acid derivative. The specific outcome would depend on the reaction conditions and the stability of the intermediate products.

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can reduce the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The cyano group can also be reduced under specific conditions. For example, catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group). Alternatively, reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. The choice of reducing agent and reaction conditions allows for the selective transformation of either the quinoline ring or the cyano group.

Interactive Table: Potential Reduction Products of this compound.

| Reducing Agent | Reaction Conditions | Major Product |

|---|---|---|

| H2, Pd/C | High pressure, elevated temperature | 2-Chloro-6,7-difluoro-1,2,3,4-tetrahydroquinoline-3-carbonitrile |

| H2, Raney Ni | High pressure, ammonia | 3-(Aminomethyl)-2-chloro-6,7-difluoroquinoline |

Formation of Complex Polycyclic and Heterocyclic Systems from this compound

This compound is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the reactive 2-chloro and 3-cyano groups allows for a range of cyclocondensation reactions with bifunctional nucleophiles.

A prominent example is the synthesis of pyrazolo[3,4-b]quinolines. Reaction of 2-chloroquinoline-3-carbonitriles with hydrazine hydrate leads to the formation of 3-amino-1H-pyrazolo[3,4-b]quinolines. nih.gov This transformation proceeds via an initial nucleophilic displacement of the 2-chloro group by hydrazine, followed by an intramolecular cyclization of the resulting intermediate onto the cyano group. The resulting fused pyrazole system is a privileged scaffold in medicinal chemistry.

Similarly, reaction with other binucleophiles can lead to the formation of other fused heterocyclic systems. For instance, reaction with thiourea (B124793) or substituted amidines could potentially yield thieno[2,3-b]quinolines or pyrimido[4,5-b]quinolines, respectively. These reactions significantly expand the chemical space accessible from this compound, enabling the generation of novel and structurally diverse polycyclic aromatic compounds with potential applications in materials science and drug discovery.

Interactive Table: Examples of Fused Heterocyclic Systems from 2-Chloroquinoline-3-carbonitriles.

| Reagent | Fused Heterocycle Formed |

|---|---|

| Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline |

| Guanidine | Pyrimido[4,5-b]quinoline |

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," no specific experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, or high-resolution mass spectrometry (HRMS) data could be located in the public domain.

The inquiry included searches of scholarly databases, chemical compound repositories, and scientific literature for research pertaining to the synthesis and characterization of this specific molecule and its derivatives. While general information on the spectroscopic analysis of quinoline compounds and data for structurally related molecules are available, the detailed experimental values required to construct the specified article, including chemical shifts, coupling constants, and accurate mass measurements for this compound, remain elusive.

The absence of this specific data in accessible resources prevents the generation of a scientifically accurate and detailed article as outlined in the user's request. The requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) Techniques necessitate precise, experimentally determined values for the named compound. Without this foundational information, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Further research or de novo synthesis and characterization of this compound would be necessary to obtain the spectroscopic data required to fulfill the user's request.

Spectroscopic Characterization and Structural Analysis of 2 Chloro 6,7 Difluoroquinoline 3 Carbonitrile and Its Derivatives

Mass Spectrometry (MS) Techniques

LC-MS/MS Fragmentation Analysis for Structural Insights

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the structural elucidation of quinoline (B57606) derivatives. The process involves separating the compound from a mixture using liquid chromatography, followed by ionization and mass analysis. In the tandem mass spectrometry (MS/MS) stage, a specific precursor ion—typically the protonated molecule [M+H]⁺—is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions.

Analysis of these fragment ions provides a "fingerprint" that helps to piece together the molecule's structure. For quinoline derivatives, fragmentation patterns often reveal information about the core ring structure and its substituents. While specific fragmentation data for 2-Chloro-6,7-difluoroquinoline-3-carbonitrile is not detailed in the available literature, predictable fragmentation pathways can be inferred from the analysis of similar structures, such as 2-chloro-8-methyl-3-formylquinoline. researchgate.net

Common fragmentation pathways for halogenated quinolines may include:

Loss of Halogens: Cleavage of the carbon-chlorine bond (C-Cl) or carbon-fluorine bond (C-F). The loss of an HCl molecule from the molecular ion is a potential pathway. researchgate.net

Loss of the Nitrile Group: Elimination of the cyano (-CN) group.

Ring Cleavage: Fragmentation of the quinoline bicyclic system itself, leading to a variety of smaller charged species.

By precisely measuring the mass-to-charge ratio (m/z) of these fragment ions, it is possible to determine their elemental composition and confirm the connectivity of the parent molecule. ub.edu This technique is invaluable for confirming the identity of synthesized compounds and identifying metabolites or degradation products in various samples. ub.eduncsu.edu

Table 1: Hypothetical Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Loss of the chlorine atom. |

| [M+H]⁺ | [M+H - CN]⁺ | CN | Loss of the nitrile group. |

| [M+H]⁺ | [M+H - HF]⁺ | HF | Loss of hydrogen fluoride. |

| [M+H]⁺ | [M+H - C₂N]⁺ | C₂N | Fragmentation involving the nitrile and adjacent carbon. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending) and absorbs or scatters light at a characteristic frequency.

For this compound, the spectra would be dominated by vibrations associated with the quinoline core and its substituents. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make precise assignments of the observed vibrational bands. nih.govmdpi.com Studies on structurally related compounds such as 2-chloroquinoline-3-carboxaldehyde, 2-chloro-6-methyl benzonitrile (B105546), and other azaindole derivatives provide a basis for assigning the expected vibrational frequencies. nih.govmdpi.comresearchgate.net

Key expected vibrational modes include:

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption band, typically in the range of 2200-2260 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region, generally between 1000-1400 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond vibration is expected to appear at lower frequencies, typically in the 600-800 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Vibrations from the quinoline ring system, including C-H stretching above 3000 cm⁻¹ and C=C/C=N ring stretching modes between 1400-1650 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Reference Compounds |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | 2-chloroquinoline-3-carboxaldehyde nih.gov |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp | 2-chloro-6-methyl benzonitrile researchgate.net |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1650 | Medium-Strong | 2-chloroquinoline-3-carboxaldehyde nih.gov |

| C-F Stretch | 1100 - 1350 | Strong | General range for aryl fluorides |

| C-Cl Stretch | 650 - 800 | Medium | 2-chloro-6-methyl benzonitrile researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of closely related heterocyclic compounds allows for an educated prediction of its likely crystallographic parameters. For instance, derivatives like 2-Chloro-3-hydroxymethyl-6-methoxyquinoline and 5-chloro-7-azaindole-3-carbaldehyde have been found to crystallize in the monoclinic system. mdpi.comnih.gov A common space group for such organic molecules is P2₁/c, which is centrosymmetric. mdpi.com The determination of the unit cell dimensions (a, b, c, β) and the number of molecules per unit cell (Z) are the first steps in a full structural solution.

Table 3: Example Crystal Data for Related Heterocyclic Compounds

| Parameter | 2-Chloro-3-hydroxymethyl-6-methoxyquinoline nih.gov | 5-chloro-7-azaindole-3-carbaldehyde mdpi.com |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n (an alternative setting of P2₁/c) | P2₁/c |

| a (Å) | 6.9738 | 3.82810 |

| b (Å) | 21.4668 | 12.7330 |

| c (Å) | 7.3479 | 15.9167 |

| β (°) | 108.220 | 94.539 |

| Z | 4 | 4 |

The packing of molecules in a crystal is governed by a network of non-covalent interactions. In this compound, several types of interactions are expected to play a crucial role. Studies on similar structures, such as chlorocyanopyridines and other quinoline derivatives, reveal the importance of hydrogen bonds, halogen bonds, and π-π stacking. nih.govnih.govnih.gov

π-π Stacking: The planar aromatic quinoline rings are prone to stacking interactions, where the electron-rich π systems of adjacent molecules align in an offset face-to-face fashion. These dispersion-driven interactions are a dominant packing force in many aromatic systems. nih.govmdpi.com

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of the quinoline ring or the nitrile group of a neighboring molecule (e.g., C-Cl···N).

The quinoline ring system is inherently rigid and expected to be nearly planar. The primary conformational flexibility would involve the nitrile group, although it is likely to be co-planar with the ring to maximize conjugation. The interplay of the intermolecular forces described above dictates the final molecular packing arrangement. For example, C-H···N hydrogen bonds in a related quinoline derivative link molecules into centrosymmetric dimers. nih.gov In other cases, interactions can generate one-dimensional chains or two-dimensional sheets, which then stack to form the three-dimensional crystal. nih.govnih.gov The specific arrangement is a delicate balance between maximizing attractive forces like π-stacking and minimizing steric repulsion between the substituents.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the correct empirical formula has been assigned to the synthesized compound. This method is routinely reported in the characterization of new organic molecules. researchgate.net

For this compound, the molecular formula is C₁₀H₃ClF₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 53.48% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.35% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.79% |

| Fluorine | F | 18.998 | 2 | 37.996 | 16.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.47% |

| Total | 224.597 | 100.00% |

Computational and Theoretical Studies on 2 Chloro 6,7 Difluoroquinoline 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic behavior of a molecule.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A search of scientific literature did not yield specific HOMO-LUMO energy values or orbital diagrams for 2-Chloro-6,7-difluoroquinoline-3-carbonitrile.

Charge Distribution and Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting intermolecular interactions and sites of chemical reactivity. No specific ESP maps or detailed Mulliken charge analyses for this compound were found.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods are frequently used to predict spectroscopic signatures, which can aid in the experimental identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Raman vibrational frequencies, are standard practice. However, predicted spectroscopic data for this compound is not available in the reviewed literature.

Density Functional Theory (DFT) Applications

DFT is a powerful and widely used computational method for investigating the properties of many-electron systems.

Geometry Optimization and Stability Analysis of Isomers and Conformers

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. This process, known as geometry optimization, is fundamental to all other computational analyses. While this is a routine calculation, specific optimized coordinates, bond lengths, bond angles, or stability analyses for isomers and conformers of this compound have not been published.

Reaction Mechanism Elucidation and Transition State Calculations

For chemical reactions, DFT can be used to map out the entire reaction pathway, identify intermediate structures, and calculate the energies of transition states. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics. No studies detailing reaction mechanisms or transition state calculations involving this compound were identified.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize subtle interactions both within a molecule (intramolecular) and between molecules (intermolecular). researchgate.net This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). nih.gov By plotting the RDG against the electron density, regions of non-covalent interactions can be identified and characterized. These interactions are crucial for understanding molecular conformation, crystal packing, and ligand-receptor binding. researchgate.netnih.gov

In the context of this compound, NCI analysis would reveal a detailed map of its interaction landscape. The analysis typically generates 3D isosurfaces where different colors represent different types of interactions:

Green surfaces indicate weak, attractive van der Waals interactions, which would be expected across the planar quinoline (B57606) ring system.

Blue surfaces denote strong, attractive interactions like hydrogen bonds. The nitrogen atom of the carbonitrile group (-C≡N) and the quinoline nitrogen are potential hydrogen bond acceptors.

Red surfaces signify strong repulsive interactions, or steric clashes, which can occur between bulky groups in close proximity. researchgate.net

For this compound, NCI analysis would elucidate the interplay of various forces. Halogen bonds involving the chlorine and fluorine atoms are also a possibility. The fluorine atoms at positions 6 and 7, being highly electronegative, would influence the electron distribution across the aromatic system, modulating its stacking and electrostatic potential. A theoretical NCI plot would likely show significant van der Waals surfaces across the fused rings and potential weak hydrogen or halogen bonding interactions involving the heteroatoms.

Table 1: Potential Non-Covalent Interactions in this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner (Example) |

| Quinoline Ring System | π-π Stacking, van der Waals | Aromatic amino acid residues (e.g., Phe, Tyr) |

| Carbonitrile Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., Ser, Thr, backbone NH) |

| Chlorine Atom | Halogen Bond Donor, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Fluorine Atoms | Weak Hydrogen Bond Acceptor, Halogen Bond | Hydrogen bond donors, electron-rich atoms |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donors |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of chemical systems, which is often not apparent from static molecular models.

To understand the behavior of this compound in a biological environment, MD simulations in an aqueous solution would be performed. The molecule would be placed in a simulation box filled with water molecules, and the system's trajectory would be calculated over a period of nanoseconds or microseconds.

The primary goal of this simulation is to explore the molecule's conformational flexibility. Although the quinoline core is rigid, rotations around single bonds, if any were present in a larger derivative, would be observed. For the core molecule itself, analysis would focus on vibrational modes and the molecule's interaction with the surrounding water molecules. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule throughout the simulation.

Radial Distribution Function (RDF): To understand the solvation shell and the probability of finding water molecules at a certain distance from specific atoms (e.g., the nitrile nitrogen or fluorine atoms).

When a potential biological target for this compound is identified (e.g., a protein kinase), MD simulations are essential for studying the stability of the ligand-protein complex. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation is run on the entire complex.

This simulation provides critical information on the durability of the interactions predicted by docking. Researchers can monitor the distances between key atoms to see if hydrogen bonds or other interactions are stable over time. The simulation can also reveal conformational changes in the protein's binding site induced by the ligand. Analysis of the simulation trajectory helps to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for its target than docking scores alone.

Table 2: Key Parameters Analyzed in Ligand-Target MD Simulations

| Parameter | Description | Insight Gained |

| RMSD of Ligand | Measures the deviation of the ligand's position relative to the protein's binding site. | Stability of the ligand's binding pose. |

| RMSF of Protein Residues | Root Mean Square Fluctuation measures the flexibility of individual amino acids. | Identifies which parts of the protein are affected by ligand binding. |

| Interaction Distances | Monitors distances for hydrogen bonds, salt bridges, and other key interactions. | Stability and persistence of specific ligand-target interactions. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA. | Provides a quantitative estimate of binding affinity. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. nih.govresearchgate.net Computational methods are invaluable for building and interpreting these relationships, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com For this compound, docking simulations would be performed against a library of potential biological targets or a specific target of interest.

The process involves placing the ligand in the binding site of the protein and sampling numerous conformations and orientations to find the one with the most favorable binding energy. The result is a predicted binding pose and a docking score, which is an estimate of binding affinity. The predicted pose reveals key interactions:

The nitrile group could act as a hydrogen bond acceptor.

The planar quinoline ring could form π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.

The chlorine atom at position 2 could form halogen bonds or hydrophobic interactions.

The difluoro substitutions at positions 6 and 7 would significantly alter the electronic properties of the ring, potentially influencing electrostatic or dipole interactions within the binding pocket.

These predictions are crucial for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for this compound, a dataset of structurally similar quinoline derivatives with measured biological activities (e.g., IC50 values) would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molecular weight, and molar refractivity.

Electronic descriptors: Describing the electron distribution, such as dipole moment and partial charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the efficacy of novel quinoline analogs, prioritizing the synthesis of the most promising candidates. nih.gov

Table 3: Example of a Hypothetical QSAR Data Table

| Compound ID | R1 Group | R2 Group | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (IC50, nM) |

| 1 | -Cl | -H | 3.1 | 4.5 | 150 |

| 2 | -Br | -H | 3.3 | 4.6 | 125 |

| 3 | -Cl | -CH3 | 3.5 | 4.3 | 90 |

| 4 | -Cl | -OCH3 | 3.0 | 5.1 | 200 |

Mechanistic Insights into Biological Activities of 2 Chloro 6,7 Difluoroquinoline 3 Carbonitrile and Its Derivatives

Molecular Target Identification and Binding Mechanisms

Kinase Inhibition Profiles and Mechanisms (e.g., Src kinase, HER-2, EGFR inhibition)

The quinoline-3-carbonitrile scaffold is a key pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). Research into 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives has demonstrated their potent inhibitory activity against EGFR kinase. nih.govnih.gov These compounds are considered bioisosteres of the well-established 4-anilinoquinazoline-based EGFR inhibitors. nih.gov The inhibitory mechanism involves the interaction of the quinoline (B57606) scaffold with the ATP-binding site of the kinase domain. The nitrogen at position 1 of the quinoline ring is crucial for forming hydrogen bonds with key methionine residues (such as Met793 and Met769) within the active site, which is a critical interaction for anchoring the inhibitor. mdpi.com

While direct studies on 2-chloro-6,7-difluoroquinoline-3-carbonitrile are limited, the structure-activity relationship (SAR) of related compounds suggests that substitutions on the quinoline ring significantly influence potency and selectivity. For instance, the introduction of small hydrophobic groups on the aniline (B41778) moiety of 4-anilino-quinazoline derivatives, such as fluorine or chlorine, has been shown to increase inhibitory activity. mdpi.com Furthermore, molecular docking studies on other chloroquinoline derivatives have indicated a high affinity for Src kinase, suggesting that this class of compounds may also target other members of the tyrosine kinase family. nih.gov The replacement of a 4-anilinoquinazoline (B1210976) moiety with a quinoline in some kinase inhibitors resulted in conserved EGFR activity, highlighting the importance of the quinoline core. mdpi.com

Bacterial Topoisomerase Inhibition and DNA Gyrase Interactions

Quinolone-based compounds are well-known for their antibacterial activity, which is primarily mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome and ultimately results in cell death. researchgate.net

While research specifically on this compound is not detailed in the provided sources, studies on closely related analogs provide significant mechanistic insights. For instance, 2,7-dichloroquinoline-3-carbonitrile (B119050) has been synthesized and evaluated for its antibacterial properties. researchgate.net Molecular docking studies of this compound against E. coli DNA gyrase B have revealed potential binding interactions within the ATP-binding site of the enzyme. researchgate.net This suggests that the inhibitory mechanism may involve preventing the conformational changes required for DNA supercoiling and relaxation.

The antibacterial activity of various quinoline derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. The table below summarizes the antibacterial activity of some chloroquinoline analogs, indicating the potential of this chemical class as antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | researchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | researchgate.net |

Data is presented as mean ± SD at a concentration of 200 µg/mL. researchgate.net

Sodium Channel (Nav1.8) Inhibition Mechanisms

Voltage-gated sodium channels, particularly the Nav1.8 subtype, are crucial for the transmission of pain signals in sensory neurons. nih.govresearchgate.net Inhibition of these channels is a key strategy for the development of novel analgesics. nih.govresearchgate.netrsc.org While the provided literature does not directly link this compound to Nav1.8 inhibition, the general principles of sodium channel modulation by small molecules can be discussed.

Inhibitors of Nav1.8 typically exhibit state-dependent binding, meaning they have a higher affinity for the open or inactivated states of the channel compared to the resting state. nih.govcolab.ws This property can lead to use-dependent inhibition, where the blocking effect increases with more frequent neuronal firing. However, some Nav1.8 inhibitors have shown an unusual "reverse use dependence," where inhibition is relieved by repetitive short depolarizations. nih.gov The mechanism of inhibition often involves the molecule entering the channel pore and physically occluding the passage of sodium ions.

Although specific studies on quinoline-3-carbonitrile derivatives as Nav1.8 inhibitors are not available in the search results, the diverse range of chemical scaffolds that can modulate this channel suggests that novel structures could be identified. rsc.org Further research would be necessary to determine if this compound or its derivatives possess any activity at Nav1.8 channels.

Cellular Pathway Modulation

Mechanisms of Apoptosis Induction in Cellular Models

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The induction of apoptosis is a desirable characteristic for anticancer agents. Studies on 7-chloroquinoline (B30040) derivatives have demonstrated their ability to significantly decrease the viability of breast and bladder cancer cells in a dose-dependent manner. nih.govnih.gov

The mechanisms underlying apoptosis induction by these compounds are multifaceted. In triple-negative breast cancer cells, a 7-chloroquinoline derivative was found to induce a substantial amount of cell death, with molecular docking studies suggesting a high affinity for PARP-1, Src, and PI3K/mTOR, all of which are key players in cell survival and apoptosis pathways. nih.gov In human bladder carcinoma cells, 7-chloroquinoline-1,2,3-triazoyl-carboxamides were shown to cause cell cycle arrest in the G0/G1 phase and induce apoptosis. nih.gov This was confirmed by live/dead assays and the detection of pro-apoptotic and anti-apoptotic proteins. nih.gov

Another study on a novel 4-anilinoquinazoline analogue, DW-8, which shares structural similarities with the quinoline scaffold, demonstrated that its antiproliferative effects in colon cancer cells were mediated by the intrinsic apoptosis pathway. mdpi.com This was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation. mdpi.com The intrinsic pathway of apoptosis is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria. mdpi.com While the direct apoptotic effects of this compound have not been reported, the activity of its close analogs suggests that it may also function by triggering apoptotic cell death in susceptible cells.

The cytotoxic activity of some 7-chloroquinoline derivatives in cancer cell lines is presented in the table below.

| Compound | Cell Line | Time (h) | IC50 (µM) | Reference |

|---|---|---|---|---|

| QTCA-1 | MDA-MB-231 | 24 | 20.60 | nih.gov |

| QTCA-1 | MDA-MB-231 | 48 | 20.42 | nih.gov |

| QTCA-1 | MDA-MB-231 | 72 | 19.91 | nih.gov |

Inhibition of Cellular Proliferation Pathways

The inhibition of cellular proliferation is a hallmark of many anticancer agents and is often a direct consequence of the molecular mechanisms described above. The inhibition of receptor tyrosine kinases like EGFR disrupts the signaling cascades that promote cell growth and division. nih.gov As discussed in section 6.1.1, the 4-anilinoquinoline-3-carbonitrile scaffold is a potent inhibitor of EGFR kinase. nih.govnih.gov By blocking EGFR autophosphorylation, these compounds effectively shut down downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, both of which are critical for cell proliferation.

Studies on various chloro-substituted heterocyclic compounds have demonstrated their antiproliferative activity. For example, 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative effects on human breast cancer cell lines. nih.gov Similarly, a new series of indole-2-carboxamides were developed as antiproliferative agents targeting both wild-type and mutant EGFR, with some compounds exhibiting potent activity. nih.gov

The induction of cell cycle arrest is another mechanism by which cellular proliferation is inhibited. As mentioned previously, 7-chloroquinoline derivatives have been observed to cause cell cycle arrest at the G0/G1 checkpoint in bladder and breast cancer cells. nih.govnih.gov This prevents cells from entering the S phase of the cell cycle, thereby halting DNA replication and cell division.

Given the established role of the quinoline-3-carbonitrile core in EGFR inhibition and the observed antiproliferative and cell cycle arrest effects of related chloroquinoline derivatives, it is highly probable that this compound and its derivatives also exert their biological effects through the inhibition of cellular proliferation pathways.

Structure-Activity Relationship (SAR) for Biological Efficacy

The halogens at positions C-2, C-6, and C-7 are critical modulators of the molecule's physicochemical properties and its binding to target proteins, such as protein kinases.

C-2 Chloro Substituent: The chlorine atom at the C-2 position serves a dual role. Firstly, it acts as a key interaction point within the target's binding site. Secondly, it provides a reactive handle for covalent modification. The carbon-chlorine bond is susceptible to nucleophilic attack by amino acid residues, such as the cysteine in the active site of certain enzymes. nih.gov This can lead to the formation of a permanent covalent bond between the inhibitor and its target, a mechanism employed by some irreversible inhibitors to achieve prolonged and potent biological effects. nih.gov The reactivity of this position allows for the design of targeted covalent inhibitors, where the quinoline scaffold directs the molecule to the active site before the C-2 chloro group reacts with a nearby nucleophile. nih.gov

| Position | Substituent | Influence on Activity | Rationale |

| C-2 | Chloro (Cl) | Can enhance binding and provides a site for potential covalent bond formation. | Acts as a key interaction point and a reactive electrophile for nucleophilic attack by residues like cysteine. nih.gov |

| C-6 / C-7 | Difluoro (F) | Modulates electronic properties of the quinoline ring, affecting target affinity and selectivity. | Electron-withdrawing nature alters the basicity of the quinoline scaffold, influencing interactions within the ATP-binding pocket. nih.gov |

The C-3 carbonitrile (cyano) group is a small, linear, and highly versatile functional group that plays a significant role in molecular recognition and binding affinity. Its contribution to the biological efficacy of the this compound scaffold is multifaceted.

The nitrogen atom of the cyano group is strongly electronegative, allowing it to act as a potent hydrogen bond acceptor. acs.org It can form hydrogen bonds with hydrogen bond donors from the protein backbone or amino acid side chains within the active site. acs.org Furthermore, the cyano group can participate in a network of interactions involving bridging water molecules. acs.org

Beyond non-covalent interactions, the nitrile group is an electrophilic center and can be attacked by nucleophilic residues like cysteine or serine, leading to the formation of a covalent adduct. The stability and reversibility of this bond can be tuned by the electronic properties of the adjacent quinoline ring, making it a valuable "warhead" for designing both reversible and irreversible covalent inhibitors.

| Interaction Type | Description | Reference |

| Hydrogen Bonding | The electronegative nitrogen atom acts as a hydrogen bond acceptor with protein backbone or side chain donors. | acs.org |

| Hydrophobic Interactions | The cyano group can engage in favorable hydrophobic contacts within the binding pocket. | acs.org |

| Covalent Bonding | The electrophilic carbon can be attacked by nucleophilic residues (e.g., Cysteine), forming a covalent adduct. | acs.org |

While the core this compound structure provides a foundational scaffold, substitutions at other positions, particularly C-4 and C-8, are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

C-4 Position: This position is frequently modified in quinoline-based inhibitors to enhance target engagement. A common strategy involves introducing a substituted aniline group at C-4, creating 4-anilinoquinoline-3-carbonitriles. acs.orgnih.gov This aniline moiety typically extends into the ATP-binding site of protein kinases, forming key hydrogen bonds and hydrophobic interactions that are essential for high-affinity binding. acs.orgnih.gov The nature of the substituents on the aniline ring further refines the inhibitor's selectivity and potency against specific targets like EGFR and HER-2. acs.orgnih.gov

Investigation of Resistance Mechanisms at a Molecular Level

The long-term efficacy of targeted inhibitors, including derivatives of this compound that often target protein kinases, can be compromised by the development of drug resistance. Understanding the molecular basis of this resistance is critical for developing next-generation therapeutics. The primary mechanisms of acquired resistance are target protein mutations and the activation of bypass signaling pathways. frontiersin.org

Target Alteration (Gatekeeper Mutations): The most common mechanism of acquired resistance to kinase inhibitors is the emergence of point mutations within the kinase domain of the target protein. nih.govnih.gov For EGFR inhibitors, a frequently observed mutation is the substitution of a threonine residue with a methionine at position 790 (T790M). nih.gov This "gatekeeper" mutation is located near the ATP-binding pocket and sterically hinders the binding of the inhibitor without significantly compromising the kinase's catalytic activity. nih.gov For irreversible inhibitors that form a covalent bond, a subsequent mutation at the cysteine residue (e.g., C797S in EGFR) that is the target of the covalent attachment can completely abolish the drug's inhibitory action by removing the nucleophilic anchor point. nih.govmdpi.com

Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. frontiersin.org For example, if an EGFR inhibitor effectively blocks the EGFR pathway, the cell may compensate by amplifying another receptor tyrosine kinase, such as c-Met. mdpi.com The amplification of the MET gene leads to overexpression of the c-Met protein, which can then activate downstream signaling cascades (e.g., PI3K/AKT) independently of EGFR, thereby restoring cell proliferation and survival signals and rendering the EGFR-specific inhibitor ineffective. frontiersin.orgmdpi.com

| Resistance Mechanism | Molecular Basis | Consequence |

| Target Mutation | A point mutation in the kinase domain (e.g., T790M in EGFR) alters the conformation of the ATP-binding pocket. | Reduces inhibitor binding affinity while maintaining kinase activity. nih.gov |

| Covalent Site Mutation | Mutation of the nucleophilic residue (e.g., C797S in EGFR) targeted by an irreversible inhibitor. | Prevents the formation of a covalent bond, rendering the inhibitor ineffective. nih.govmdpi.com |

| Bypass Pathway Activation | Amplification or activation of an alternative signaling pathway (e.g., c-Met amplification). | The cell becomes dependent on the new pathway for growth and survival, bypassing the inhibited target. frontiersin.orgmdpi.com |

Applications and Future Directions for 2 Chloro 6,7 Difluoroquinoline 3 Carbonitrile in Advanced Research

Utility as a Versatile Chemical Building Block in Organic Synthesis

The unique arrangement of reactive sites on 2-Chloro-6,7-difluoroquinoline-3-carbonitrile—including a displaceable chlorine atom, an electron-withdrawing nitrile group, and a difluorinated benzene (B151609) ring—renders it an exceptionally versatile precursor in synthetic organic chemistry. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the nitrile group can undergo various transformations, including hydrolysis, reduction, or cycloaddition reactions. These features allow for the strategic and controlled introduction of diverse functional groups and the construction of complex molecular architectures.

Precursor for Advanced Complex Heterocyclic Systems

The quinoline (B57606) nucleus is a well-established "privileged scaffold" in medicinal chemistry, and this compound is a prime starting material for élaborating on this core. nih.gov Its inherent reactivity allows it to be a foundational element in the synthesis of a multitude of fused heterocyclic systems. For instance, related 2-chloroquinoline-3-carbonitrile (B1354263) derivatives readily react with binucleophiles to construct novel ring systems. One notable reaction is the cyclocondensation with hydrazine (B178648) hydrate (B1144303), which can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. These resulting structures are of significant interest due to their prevalence in pharmacologically active compounds.

Similarly, the nitrile group can serve as a linchpin for building other heterocyclic rings. For example, it can react with various reagents to form tetrazoles, triazoles, or pyrimidines fused to the quinoline core. The presence of the fluorine atoms on the benzo ring can enhance the stability and modulate the electronic properties of these resulting complex systems. The synthesis of such compounds is often pursued to explore new chemical space for drug discovery and materials science. amazonaws.com

Scaffold for the Rational Design of Medicinal Chemistry Libraries

In the field of drug discovery, the generation of chemical libraries around a core scaffold is a fundamental strategy for identifying new therapeutic agents. nih.gov The this compound scaffold is exceptionally well-suited for this purpose. The distinct reactive handles at the 2 and 3-positions allow for combinatorial diversification.

Libraries can be systematically generated by reacting the scaffold with a diverse set of nucleophiles (alcohols, amines, thiols) at the 2-position and, in parallel or sequentially, modifying the 3-carbonitrile group. This approach enables the creation of a large number of structurally related analogs, each with potentially unique biological activities. The fluorine substituents are particularly valuable in this context, as they can improve metabolic stability, binding affinity, and membrane permeability of potential drug candidates. mdpi.com

Table 1: Potential Reactions for Library Diversification

| Position | Reactive Group | Example Reaction Type | Potential Reagents | Resulting Functional Group |

| C2 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Ether, Thioether |

| C3 | Carbonitrile | Reduction | Reducing Agents (e.g., LiAlH4) | Aminomethyl |

| C3 | Carbonitrile | Hydrolysis | Acid or Base | Carboxylic Acid, Amide |